



Application Notes: Methods for Assessing BRD5075 Activity on Human vs. Mouse GPR65

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Compound of Interest		
Compound Name:	BRD5075	
Cat. No.:	B15602833	Get Quote

Introduction

G protein-coupled receptor 65 (GPR65), also known as T-cell death-associated gene 8 (TDAG8), is a proton-sensing receptor predominantly expressed on immune cells.[1][2] It plays a crucial role in regulating tissue homeostasis and immune responses, particularly in acidic environments associated with inflammation and tumorigenesis.[1][3][4] Genome-wide association studies have linked GPR65 to several autoimmune and inflammatory diseases, including inflammatory bowel disease (IBD) and multiple sclerosis.[3][5] Upon activation by extracellular protons (low pH), GPR65 signals through multiple G protein pathways, primarily G α s to induce cyclic AMP (cAMP) production, but also G α q/11 and G α 12/13 to mediate calcium mobilization and RhoA activation, respectively.[1][6]

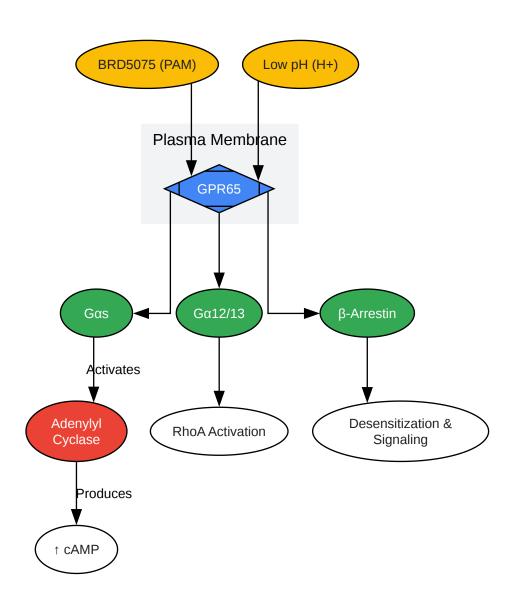
BRD5075 is a potent small-molecule activator and positive allosteric modulator (PAM) of GPR65.[3][7] It enhances receptor signaling, particularly at subphysiological pH, and has been shown to modulate inflammatory cytokine and chemokine expression.[3][8] A key advantage of BRD5075 is its demonstrated activity on both the human and mouse orthologs of GPR65, making it a valuable tool for translating findings from murine disease models to human biology. [3][7]

These application notes provide detailed protocols for assessing and comparing the activity of **BRD5075** on human and mouse GPR65, catering to researchers in immunology, pharmacology, and drug development.



GPR65 Signaling Pathways

GPR65 activation initiates a cascade of intracellular events. The primary and most readily measurable pathway is the G α s-mediated activation of adenylyl cyclase, leading to an increase in intracellular cAMP.[4] The receptor can also couple to G α 12/13, activating RhoA and influencing the actin cytoskeleton, as well as recruit β -arrestins, which mediate receptor desensitization and can initiate separate signaling events.[6][9] **BRD5075** potentiates these signaling outputs in response to the natural ligand, protons.



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Figure 1. GPR65 Signaling Pathways.

Quantitative Data Summary: BRD5075 Activity

The following table summarizes the reported in vitro activity of **BRD5075** on human and mouse GPR65. Direct comparison of EC50 values should be made with caution as experimental conditions can vary between studies.

Compound	Target	Assay Type	Reported Activity	Reference
BRD5075	Human GPR65 (Wild-Type)	cAMP Production	EC50 = 3.8 μM	[7]
BRD5075	Human GPR65 (I231L Variant)	cAMP Production	EC50 = 6.9 μM	[7]
BRD5075	Human GPR65	G Protein Recruitment	Robust Induction	[3][7]
BRD5075	Mouse GPR65	cAMP Production	Robust Induction	[3][7]
BRD5075	Mouse GPR65	G Protein Recruitment	Robust Induction	[3][7]

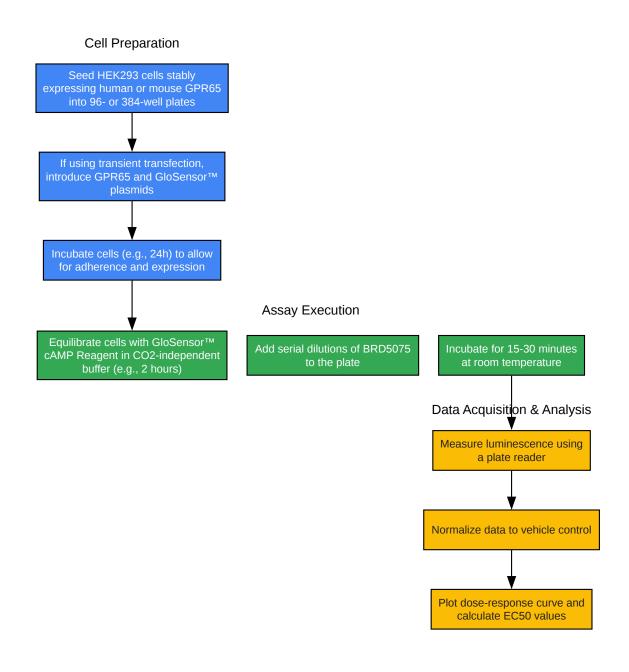
Experimental Protocols

Here we provide detailed protocols for key assays to characterize the activity of **BRD5075** on human and mouse GPR65.

Protocol 1: cAMP Accumulation Assay

This is the primary assay for measuring GPR65 activation via the Gαs pathway. Bioluminescence-based assays like Promega's GloSensor™ or FRET-based assays are commonly used for their high sensitivity and throughput.[10][11]





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Figure 2. Workflow for cAMP Accumulation Assay.

Methodology:



· Cell Culture:

- Maintain HEK293 cells (or another suitable host cell line like CHO-K1) stably expressing either human or mouse GPR65.[10]
- Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
- Assay Preparation:
 - Plate cells in white, clear-bottom 96-well or 384-well assay plates at a density optimized for your cell line.
 - Allow cells to adhere overnight at 37°C, 5% CO2.
- GloSensor™ cAMP Assay (Example Protocol):[11]
 - Remove culture medium from the cells.
 - Add GloSensor™ cAMP Reagent (Promega) diluted in a CO2-independent buffer (e.g., HBSS) containing 10% GloSensor™ supplement.
 - Incubate the plate at room temperature for 2 hours to equilibrate.
- Compound Treatment:
 - Prepare serial dilutions of BRD5075 in the same CO2-independent buffer.
 - Add the compound dilutions to the assay plate. Include a vehicle control (e.g., 0.1% DMSO).
 - Incubate for 15-30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure luminescence using a plate reader (e.g., a BMG LABTECH PHERAstar or similar).



- Normalize the data, setting the vehicle control as 0% activation and a maximal concentration of a known agonist or BRD5075 as 100% activation.
- Use a non-linear regression model (log(agonist) vs. response -- variable slope) in software like GraphPad Prism to calculate the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated GPR65 receptor, a key event in receptor desensitization and G protein-independent signaling.[12][13] Enzyme Fragment Complementation (EFC) technology, such as the PathHunter® assay from Eurofins DiscoverX, is a widely used method.[12][14]





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Figure 3. Workflow for β -Arrestin Recruitment Assay.

Methodology:



· Cell Culture:

 Use a commercially available cell line engineered for β-arrestin recruitment assays, such as PathHunter® cells co-expressing the GPR65 of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[12]

Assay Preparation:

- Plate the PathHunter® cells in the manufacturer-recommended medium into white-walled
 384-well assay plates.
- Incubate overnight at 37°C, 5% CO2.

Compound Treatment:

- Prepare serial dilutions of BRD5075 in an appropriate assay buffer.
- Add the compounds to the cells and incubate for 90 minutes at 37°C.

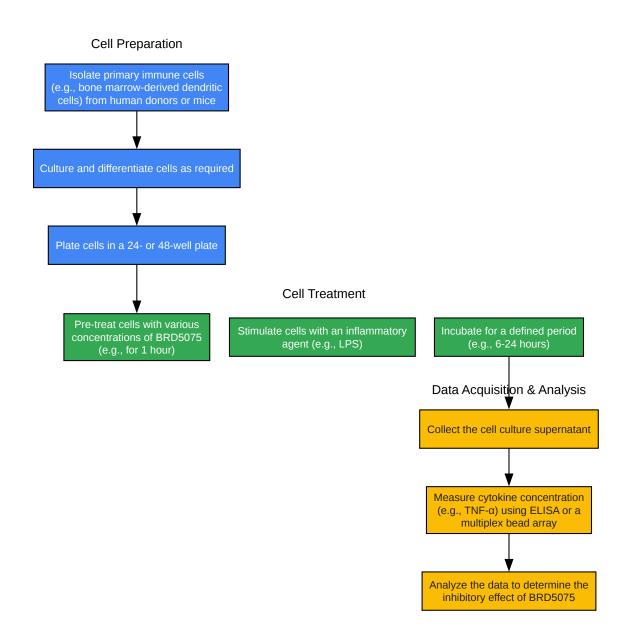
Detection:

- Prepare the PathHunter® detection reagent solution according to the manufacturer's protocol.
- Add the detection solution to each well.
- Incubate the plates at room temperature for 60 minutes.
- Data Acquisition and Analysis:
 - Read the chemiluminescent signal on a plate reader.
 - Normalize the data and perform a non-linear regression analysis as described in Protocol
 1 to determine the EC50 value for β-arrestin recruitment.

Protocol 3: Downstream Functional Assay - Cytokine Expression



To assess the functional consequences of GPR65 activation by **BRD5075** in a more physiologically relevant context, cytokine expression can be measured in primary immune cells. **BRD5075** has been shown to suppress TNF- α secretion in dendritic cells stimulated with lipopolysaccharide (LPS).[7]





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Figure 4. Workflow for Cytokine Expression Assay.

Methodology:

- Cell Isolation and Culture:
 - Isolate bone marrow from mice or peripheral blood mononuclear cells (PBMCs) from human donors.
 - Differentiate cells into bone marrow-derived dendritic cells (BMDCs) or monocyte-derived dendritic cells (MDDCs) using appropriate cytokines (e.g., GM-CSF and IL-4).
- Cell Treatment:
 - Plate the differentiated dendritic cells in 48-well plates.
 - Pre-treat the cells with a dose range of BRD5075 (e.g., 1-20 μM) or vehicle control for 1 hour.[7]
 - Stimulate the cells with an inflammatory stimulus such as LPS (100 ng/mL).
 - Incubate the plates for 18-24 hours at 37°C, 5% CO2.
- Cytokine Measurement:
 - Carefully collect the culture supernatant from each well.
 - Measure the concentration of relevant cytokines (e.g., TNF-α, IL-6, IL-1β) using a commercial ELISA kit or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the concentration of each cytokine from the standard curve.
 - Plot the cytokine concentration against the concentration of BRD5075 to determine the dose-dependent inhibitory effect. Calculate the IC50 if applicable.



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